4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C13H13BrN2O2 and a molecular weight of 309.16 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 6-methylquinoline, bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitration and Reduction: Nitration of the brominated product to introduce a nitro group at the 4-position, followed by reduction to convert the nitro group to an amino group.
Carboxylation: Introduction of the carboxylic acid group at the 3-position, often through a carboxylation reaction using carbon dioxide.
Esterification: Finally, esterification of the carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Nitro-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester.
Reduction: 4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester.
Substitution: 4-Amino-8-substituted-6-methylquinoline-3-carboxylic acid ethyl ester.
Scientific Research Applications
4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, including antimicrobial or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both an amino group at the 4-position and a bromine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCSCXQXKJDKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677875 |
Source
|
Record name | Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-34-9 |
Source
|
Record name | Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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